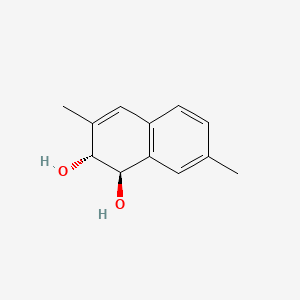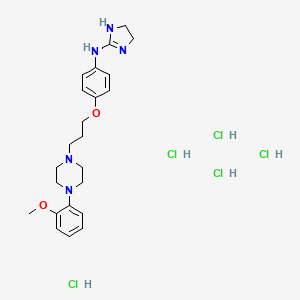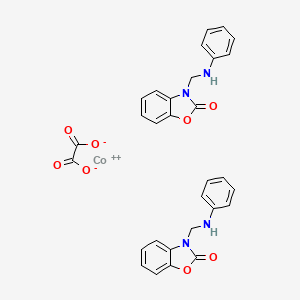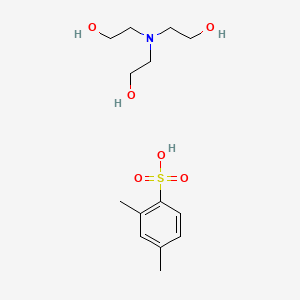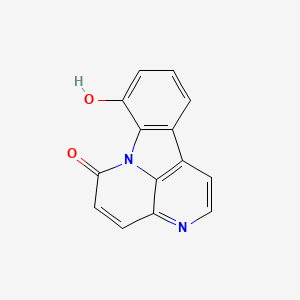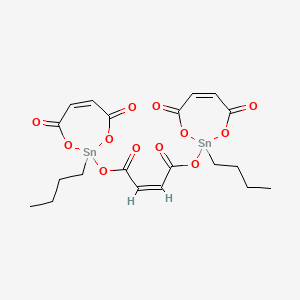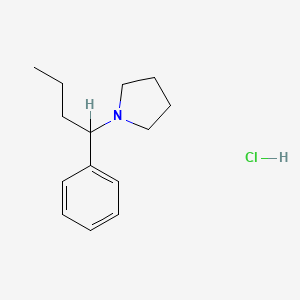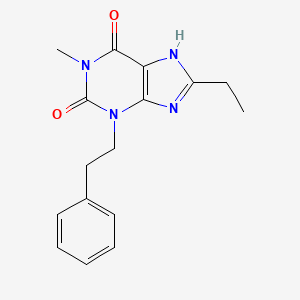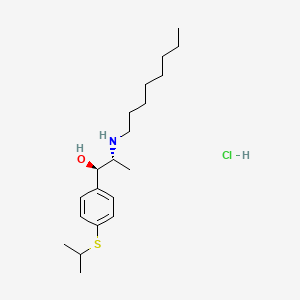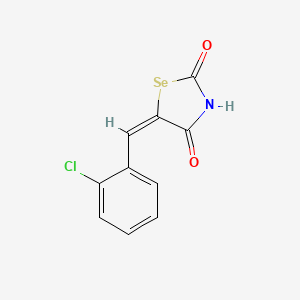
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is a heterocyclic compound that contains selenium. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the formation of the desired product. The reaction can be represented as follows:
Selenazolidine-2,4-dione+2-Chlorobenzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to selenium’s known anticancer properties.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which 5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets through its selenium atom. Selenium can form strong bonds with sulfur and nitrogen atoms in biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, which may contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Bromophenyl)methylene)selenazolidine-2,4-dione
- 5-((2-Methylphenyl)methylene)selenazolidine-2,4-dione
Uniqueness
5-((2-Chlorophenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other selenium-containing compounds.
Propiedades
Número CAS |
82085-51-6 |
|---|---|
Fórmula molecular |
C10H6ClNO2Se |
Peso molecular |
286.58 g/mol |
Nombre IUPAC |
(5E)-5-[(2-chlorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6ClNO2Se/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Clave InChI |
KYFGHCOUIJIKBX-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)[Se]2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
